molecular formula C20H24N2O3 B268452 N-{4-[acetyl(methyl)amino]phenyl}-3-isobutoxybenzamide

N-{4-[acetyl(methyl)amino]phenyl}-3-isobutoxybenzamide

Cat. No. B268452
M. Wt: 340.4 g/mol
InChI Key: BJGYVNKBQZKNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[acetyl(methyl)amino]phenyl}-3-isobutoxybenzamide, also known as AM404, is a synthetic compound that has been used in scientific research for its analgesic and anti-inflammatory effects. It was first synthesized in 1993 by scientists at the University of California, San Francisco. Since then, it has been the subject of numerous studies exploring its mechanism of action and potential therapeutic applications.

Mechanism of Action

N-{4-[acetyl(methyl)amino]phenyl}-3-isobutoxybenzamide's mechanism of action involves its ability to inhibit the reuptake of anandamide by binding to the anandamide transporter protein. This leads to increased levels of anandamide in the body, which activates cannabinoid receptors and produces analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
N-{4-[acetyl(methyl)amino]phenyl}-3-isobutoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. It has also been shown to reduce fever and inflammation in a rat model of fever.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[acetyl(methyl)amino]phenyl}-3-isobutoxybenzamide in lab experiments is its specificity for the anandamide transporter protein, which allows for targeted inhibition of anandamide reuptake. However, one limitation is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body.

Future Directions

There are several potential future directions for research on N-{4-[acetyl(methyl)amino]phenyl}-3-isobutoxybenzamide. One area of interest is its potential use in the treatment of chronic pain conditions, such as fibromyalgia and chronic back pain. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, which are characterized by inflammation and oxidative stress. Additionally, further research is needed to explore the potential side effects and safety of long-term use of N-{4-[acetyl(methyl)amino]phenyl}-3-isobutoxybenzamide.

Synthesis Methods

N-{4-[acetyl(methyl)amino]phenyl}-3-isobutoxybenzamide is synthesized through a multi-step process starting with the reaction between 4-aminophenol and acetic anhydride to form N-acetyl-4-aminophenol. This compound is then reacted with methylamine to form N-acetyl-4-(methylamino)phenol. The final step involves the reaction between N-acetyl-4-(methylamino)phenol and 3-isobutoxybenzoyl chloride to form N-{4-[acetyl(methyl)amino]phenyl}-3-isobutoxybenzamide.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-3-isobutoxybenzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to inhibit the reuptake of the endocannabinoid anandamide, which is involved in the regulation of pain and inflammation. This inhibition leads to increased levels of anandamide in the body, resulting in analgesic and anti-inflammatory effects.

properties

Product Name

N-{4-[acetyl(methyl)amino]phenyl}-3-isobutoxybenzamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-3-(2-methylpropoxy)benzamide

InChI

InChI=1S/C20H24N2O3/c1-14(2)13-25-19-7-5-6-16(12-19)20(24)21-17-8-10-18(11-9-17)22(4)15(3)23/h5-12,14H,13H2,1-4H3,(H,21,24)

InChI Key

BJGYVNKBQZKNGJ-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C

Origin of Product

United States

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